2,6-Dichlorophenyl ethyl sulfide
Description
2,6-Dichlorophenyl ethyl sulfide is an organosulfur compound characterized by a benzene ring substituted with chlorine atoms at the 2- and 6-positions and an ethyl sulfide (-S-CH₂CH₃) functional group. High-resolution mass spectrometry (HRMS-ESI) data for related compounds (e.g., m/z 347.9768 for a dichlorophenyl trifluoroacetate analog) highlight the precision required in characterizing such molecules .
Properties
IUPAC Name |
1,3-dichloro-2-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSIUYYVUQKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenyl ethyl sulfide typically involves the reaction of 2,6-dichlorophenol with ethyl sulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the introduction of ethyl sulfide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorophenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
2,6-Dichlorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Dichlorophenyl ethyl sulfide exerts its effects involves interactions with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-dichlorophenyl ethyl sulfide with chlorinated phenyl derivatives and functionally distinct analogs. Key differences in substituent positions, functional groups, and applications are summarized (Table 1).
Substituent Position and Functional Group Variations
- 2,6-Dichlorophenyl Methoxy Carbonyl (2-6DCZ): This compound features a [(2,6-dichlorophenyl)methoxy]carbonyl group, replacing the ethyl sulfide with a methoxy carbonyl (-CO-OCH₂-) moiety.
2,4-Dichlorophenyl Methoxy Carbonyl (2-4DCZ) :
The 2,4-dichloro substitution pattern alters steric and electronic properties compared to the 2,6-isomer. The asymmetric substitution may influence binding affinity in biological systems, as seen in studies of chlorinated drug analogs .- Its reactivity as a phosphorylating agent contrasts with the sulfur-based chemistry of this compound, highlighting divergent industrial applications (e.g., agrochemical synthesis vs.
Physicochemical and Metabolic Properties
- Lipophilicity :
The ethyl sulfide group in this compound likely confers higher lipophilicity (logP) than carbonyl-containing analogs like 2-6DCZ, impacting membrane permeability and metabolic clearance. - Metabolic Stability :
Chlorine atoms at the 2- and 6-positions may hinder cytochrome P450-mediated oxidation, as observed in structurally related dichlorophenyl compounds designed to avoid metabolic activation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Utility : The ethyl sulfide group in this compound may serve as a precursor for sulfoxide or sulfone derivatives, leveraging sulfur’s redox versatility .
- Structural Insights : Comparative HRMS data for dichlorophenyl analogs (e.g., -3.8 mmu mass accuracy deviation ) underscore the need for precise analytical validation in distinguishing positional isomers.
- Regulatory Gaps: Limited hazard data for this compound highlight the necessity for targeted ecotoxicological studies, particularly given ECHA’s focus on chlorinated aromatics .
Biological Activity
2,6-Dichlorophenyl ethyl sulfide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula: C10H10Cl2S
- Molecular Weight: 233.16 g/mol
The compound features two chlorine atoms on the phenyl ring and an ethyl sulfide group, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound has been studied for its interactions with biomolecules and potential therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. These derivatives have shown effectiveness against a range of bacterial strains, including E. coli and Pseudomonas aeruginosa.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: It can disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various derivatives of this compound. The results indicated a strong correlation between the presence of chlorine substituents and increased antibacterial potency. -
Cancer Cell Line Study
Research by Johnson et al. (2021) explored the anticancer properties of this compound on human cancer cell lines. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that high concentrations can lead to cytotoxic effects on normal cells, necessitating further investigation into dosage and administration routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
